

A Technical Guide to Chrome Orange (Basic Lead Chromate) and Its Synonyms

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Compound of Interest		
Compound Name:	Chrome Orange	
Cat. No.:	B12721388	Get Quote

This document provides a comprehensive technical overview of the pigment historically known as **Chrome Orange**. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, including historical formulations, toxicology studies, or as an environmental contaminant. The guide details the pigment's chemical and physical properties, its various synonyms, synthesis protocols, and analytical methods for its identification.

Pigment Identification and Synonyms

Chrome Orange is a basic lead(II) chromate, a compound that was first synthesized in 1809. [1][2] Its color can range from a light orange to a deep, brick-red, depending on the particle size and the specific ratio of lead oxide to lead chromate.[1] Historically, it has been known by a multitude of names, which are often used interchangeably with the related pigment, Chrome Red.

Table 1: Synonyms and Identifiers for **Chrome Orange**



Synonym / Identifier	Chemical Name/Class	Color Index	CAS Number	Notes
Chrome Orange	Basic Lead(II) Chromate[2]	Pigment Orange 21 (PO 21)[3]	7758-97-6[1]	General term for the pigment.
Derby Red	Basic Lead Chromate[2][4]	-	-	Common historical synonym.[5]
Victoria Red	Basic Lead Chromate[2][4]	-	-	Historical synonym. Note: Modern pigments like Meoxal® Victoria Red have different compositions.[6]
Persian Red	Basic Lead Chromate[2][4]	-	-	Historical synonym.
American Vermilion	Basic Lead Chromate[1][4]	-	-	Named for its color similarity to vermilion (mercuric sulfide).
Chrome Red	Basic Lead Chromate[3]	CI 77601[1]	-	Often used for deeper, redder shades.[3]
Golden Orange- Yellow	Basic Lead Chromate[3]	-	-	Descriptive name.
Chrome Cinnabar	Basic Lead Chromate[3]	-	-	Named for its color similarity to cinnabar.
Phoenicochroite	Basic Lead Chromate[1]	-	-	The natural mineral form of Pb2CrO5.[5]



Physicochemical Properties

Chrome Orange is a dense, opaque pigment with good hiding power.[2] However, its use has been largely discontinued due to the high toxicity of both lead and hexavalent chromium.[7][8] It is susceptible to darkening from exposure to sulfur-containing gases and is not considered lightfast by modern standards.[1][3]

Table 2: Quantitative Properties of Chrome Orange

Property	Value	Source(s)
Chemical Formula	PbCrO ₄ · PbO or Pb ₂ CrO ₅	[3][5]
Molecular Weight	323.2 g/mol (for PbCrO ₄)	[1]
Density	6.3 - 6.7 g/mL	[1]
Melting Point	844 °C	[1]
Refractive Index	$\alpha = 2.42, \beta = 2.7, \gamma = 2.7$	[1][9]
Crystal System	Monoclinic	[9]
Solubility	Insoluble in water. Soluble in strong acids and alkalis.	[1]
Gibbs Free Energy (ΔfG°m)	-1161.3 + 0.4059(T/K) (kJ·mol ⁻¹) (for Pb ₂ CrO ₅ , 859≤T/K≤1021)	[5]

Experimental Protocols

The synthesis and analysis of lead chromate pigments involve handling highly toxic and carcinogenic substances. All procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated fume hood.[7]

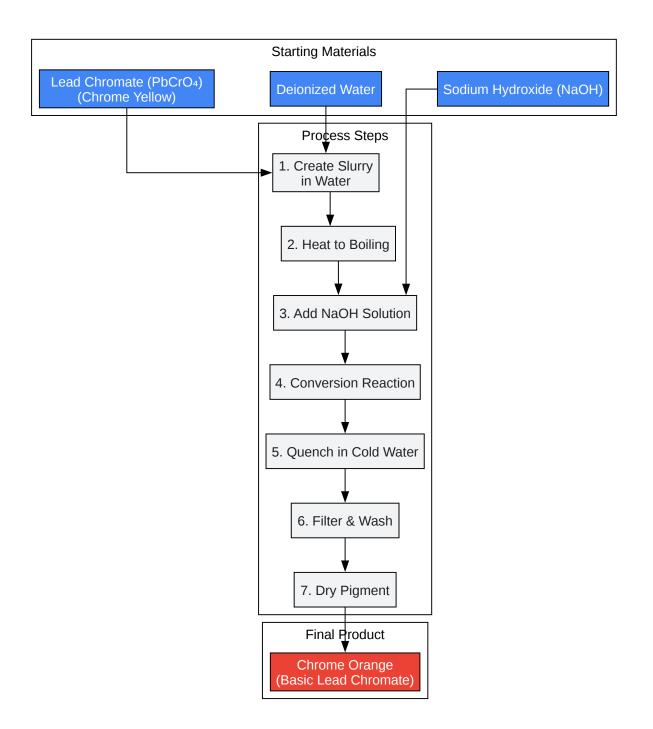
This is a common method for converting Chrome Yellow (neutral lead chromate, PbCrO₄) into **Chrome Orange** (basic lead chromate).[1][7] The addition of a strong base introduces lead(II) oxide into the structure.



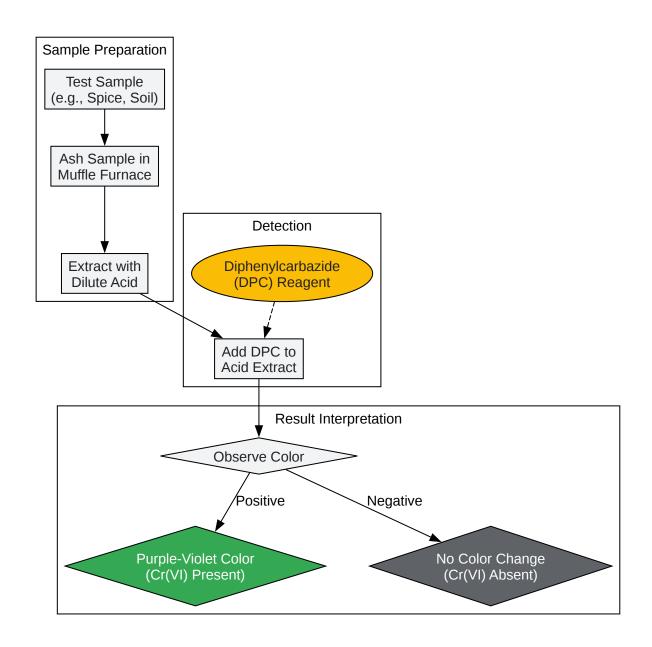
Methodology:

- Preparation: Prepare a slurry of neutral lead chromate (PbCrO₄) in deionized water in a beaker.
- Heating: Heat the slurry to boiling with continuous stirring.
- Alkali Addition: While boiling, add solid sodium hydroxide (NaOH) or a concentrated NaOH solution to the slurry. The amount of NaOH added influences the final shade.
- Reaction: The yellow precipitate will gradually convert to an orange or red color. Continue boiling and stirring to ensure the reaction goes to completion.
- Quenching & Filtration: Decant the hot mixture into a larger volume of cold deionized water to stop the reaction.[7]
- Washing: Filter the resulting orange precipitate using a Buchner funnel. Wash the pigment thoroughly with deionized water to remove any unreacted alkali and soluble salts.
- Drying: Dry the filtered pigment in an oven at a low temperature (e.g., 80-100 °C) to yield the final dry powder.

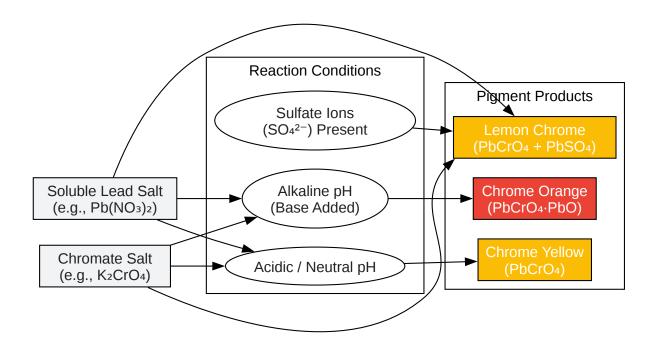












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